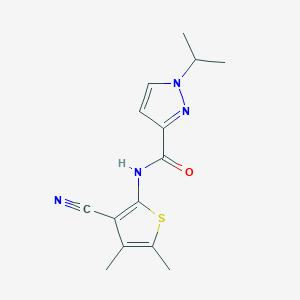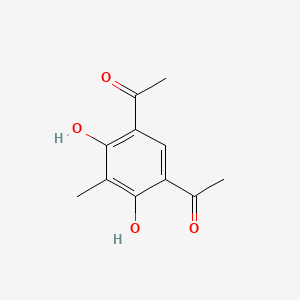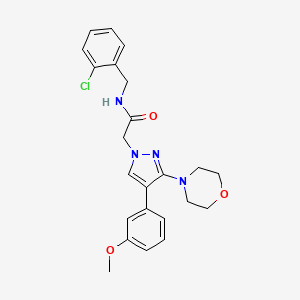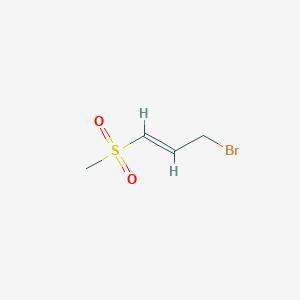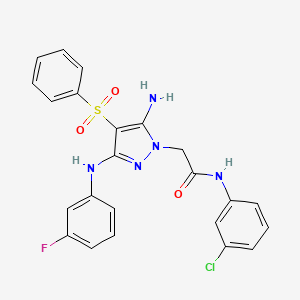
2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C23H19ClFN5O3S and its molecular weight is 499.95. The purity is usually 95%.
BenchChem offers high-quality 2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
One of the primary applications of sulfonamide derivatives, including compounds structurally related to "2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide," is in the development of anticancer agents. For instance, novel sulfonamide derivatives have been synthesized and shown to exhibit cytotoxic activity against various cancer cell lines. This includes potent effects against breast and colon cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Ghorab et al., 2015).
Antimicrobial Activity
Compounds with a sulfonamide moiety have also been investigated for their antimicrobial properties. For example, novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfonamide group have been synthesized and evaluated for their antibacterial and antifungal activities. These studies have demonstrated promising results, suggesting the potential use of these compounds in treating microbial infections (Darwish et al., 2014).
Antioxidant Activity
Research into pyrazole-acetamide derivatives has revealed their significant antioxidant activity. Studies on novel coordination complexes constructed from pyrazole-acetamide have shown these compounds to exhibit substantial antioxidant properties. This suggests their potential application in combating oxidative stress-related diseases (Chkirate et al., 2019).
Enzyme Inhibition
The investigation into the structure-activity relationships of various compounds has identified some as potent inhibitors of key biological enzymes. For example, derivatives have been found to inhibit phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), critical enzymes involved in cell growth and proliferation. Such findings underscore the potential of these compounds in the development of new therapeutic agents for diseases related to enzyme dysregulation (Stec et al., 2011).
Molecular Conformation and Crystal Structure Analysis
Further applications include the exploration of molecular conformations and crystal structures, aiding in the understanding of the chemical and physical properties of similar compounds. Such analyses contribute to the rational design of new drugs by elucidating the molecular basis of their activity and interactions (Boechat et al., 2011).
Propiedades
IUPAC Name |
2-[5-amino-4-(benzenesulfonyl)-3-(3-fluoroanilino)pyrazol-1-yl]-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFN5O3S/c24-15-6-4-8-17(12-15)27-20(31)14-30-22(26)21(34(32,33)19-10-2-1-3-11-19)23(29-30)28-18-9-5-7-16(25)13-18/h1-13H,14,26H2,(H,27,31)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLHMRZYDOEQOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2NC3=CC(=CC=C3)F)CC(=O)NC4=CC(=CC=C4)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

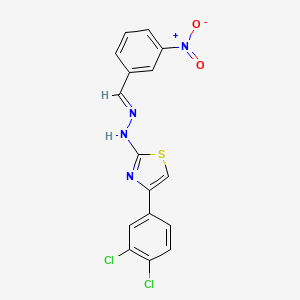
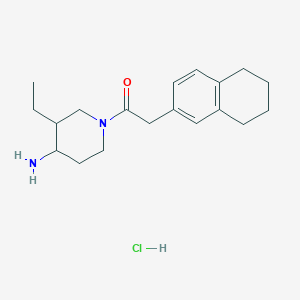
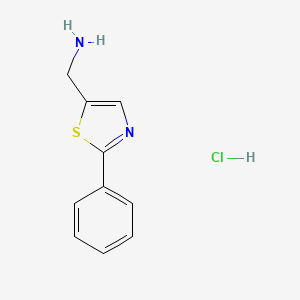
![Methyl 4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}phenyl sulfone](/img/structure/B2368075.png)
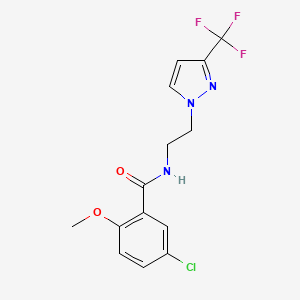
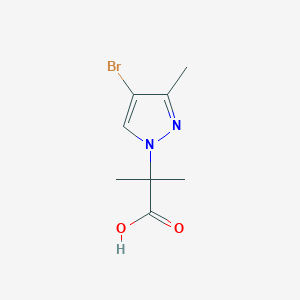
![3'-chloro-N-((6-cyclopropylpyridin-3-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2368080.png)
![[5-[(4-bromophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B2368082.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2368084.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2368086.png)
